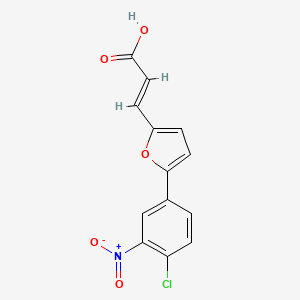

3-(5-(4-Chloro-3-nitrophenyl)furan-2-yl)acrylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-[5-(4-chloro-3-nitrophenyl)furan-2-yl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO5/c14-10-4-1-8(7-11(10)15(18)19)12-5-2-9(20-12)3-6-13(16)17/h1-7H,(H,16,17)/b6-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSMUPSUGFXEWBE-ZZXKWVIFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC=C(O2)C=CC(=O)O)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=CC=C(O2)/C=C/C(=O)O)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(4-Chloro-3-nitrophenyl)furan-2-yl)acrylic acid typically involves the condensation of 4-chloro-3-nitrobenzaldehyde with furan-2-carbaldehyde, followed by a Knoevenagel condensation reaction with malonic acid or its derivatives. The reaction is usually catalyzed by a base such as piperidine or pyridine and carried out in a solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(5-(4-Chloro-3-nitrophenyl)furan-2-yl)acrylic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

Substitution: Nucleophiles like ammonia or thiourea in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: 3-[5-(4-amino-3-nitrophenyl)furan-2-yl]prop-2-enoic acid.

Substitution: 3-[5-(4-substituted-3-nitrophenyl)furan-2-yl]prop-2-enoic acid derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-(5-(4-Chloro-3-nitrophenyl)furan-2-yl)acrylic acid exhibit potential as anticancer agents. The presence of the nitro group enhances the compound's ability to interact with cellular targets, potentially inhibiting tumor growth. Studies have shown that derivatives of this compound can act as androgen receptor antagonists, making them promising candidates for treating prostate cancer and other androgen-dependent conditions .

Antimicrobial Properties

The compound's structural features suggest it may possess antimicrobial properties. Preliminary studies have indicated that related compounds can inhibit bacterial growth, which opens avenues for developing new antibiotics or antifungal agents .

Polymer Chemistry

This compound can be utilized as a monomer in the synthesis of polymers. Its acrylic acid functionality allows for copolymerization with other monomers to create materials with tailored properties, such as enhanced thermal stability and mechanical strength. These polymers could find applications in coatings, adhesives, and biomedical devices.

Biodegradable Polymers

Given the increasing demand for environmentally friendly materials, the incorporation of this compound into biodegradable polymer systems is being explored. Its degradation products could be non-toxic, making it suitable for applications in drug delivery systems and tissue engineering .

Case Study 1: Anticancer Research

A study investigated the efficacy of various derivatives of this compound against prostate cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting strong anticancer potential. The mechanism was attributed to apoptosis induction and cell cycle arrest .

Case Study 2: Polymer Development

In another study, researchers synthesized a series of copolymers incorporating this compound and evaluated their mechanical properties and biodegradability. The resulting materials exhibited improved tensile strength compared to traditional biodegradable polymers, while maintaining a favorable degradation profile in biological environments .

Comparative Data Table

Mechanism of Action

The mechanism of action of 3-(5-(4-Chloro-3-nitrophenyl)furan-2-yl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, the nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects.

Comparison with Similar Compounds

3-(5-(4-Nitrophenyl)furan-2-yl)acrylic Acid

- Molecular Formula: C₁₃H₉NO₅

- Key Properties :

- Melting point: 262°C

- pKa: 4.23

- Density: 1.401 g/cm³

- Comparison: The absence of a chlorine atom reduces molecular weight (259.21 g/mol) compared to the target compound.

3-(5-(2-Chloro-5-nitrophenyl)furan-2-yl)acrylic Acid

- Molecular Formula: C₁₃H₈ClNO₅

- Key Properties : Molecular weight: 293.66 g/mol (identical to the target compound).

- Comparison: The chloro and nitro groups are positioned at 2-chloro and 5-nitro on the phenyl ring.

3-(5-(4-Chloro-2-nitrophenyl)furan-2-yl)acrylic Acid

- Molecular Formula: C₁₃H₈ClNO₅

- Comparison : The 4-chloro-2-nitro substitution creates distinct electronic effects due to the proximity of nitro and chloro groups, possibly leading to higher melting points or altered solubility compared to the target compound .

Halogen-Substituted Analogs

(E)-3-(5-(3-Chlorophenyl)furan-2-yl)acrylic Acid

- Molecular Formula : C₁₃H₉ClO₃

- Key Properties : Molecular weight: 248.66 g/mol.

- Comparison : The absence of a nitro group reduces electron-withdrawing effects, likely decreasing acidity (higher pKa) and altering biological activity profiles. This compound is used in heterocyclic building blocks research .

3-[5-(2,3-Dichlorophenyl)furan-2-yl]acrylic Acid

- Molecular Formula : C₁₃H₈Cl₂O₃

- Key Properties : Molecular weight: 283.11 g/mol.

- Comparison: Dual chloro substituents enhance lipophilicity and may improve membrane permeability compared to mono-substituted analogs. This could be advantageous in antimicrobial applications .

Nitro-Free Analogs

3-(5-Phenylfuran-2-yl)acrylic Acid

- Molecular Formula : C₁₃H₁₀O₃

- Key Properties : Simpler structure lacking nitro or chloro groups.

- Comparison : The unsubstituted phenyl group reduces molecular weight (214.22 g/mol) and electron-withdrawing effects, likely resulting in higher solubility in polar solvents .

Biological Activity

3-(5-(4-Chloro-3-nitrophenyl)furan-2-yl)acrylic acid is an organic compound characterized by a furan ring substituted with a chlorinated and nitro-substituted phenyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- IUPAC Name : (E)-3-[5-(4-chloro-3-nitrophenyl)furan-2-yl]prop-2-enoic acid

- Molecular Formula : C13H9ClN2O4

- Molecular Weight : 292.67 g/mol

- CAS Number : 765937-81-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The structural features, particularly the furan ring and the chlorophenyl group, enhance its binding affinity to these targets.

- Enzyme Inhibition : The compound may exhibit inhibitory effects on various enzymes involved in metabolic pathways. For instance, it has been suggested that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling.

- Receptor Binding : The acrylic acid moiety can participate in hydrogen bonding, facilitating interactions with receptor sites. This is particularly relevant in the context of receptor-mediated signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 0.25 μg/mL | Bactericidal |

| Escherichia coli | 0.50 μg/mL | Bactericidal |

| Candida albicans | 1.00 μg/mL | Fungicidal |

The compound demonstrated significant inhibition zones in agar diffusion assays, indicating its effectiveness against both bacterial and fungal strains .

Cytotoxicity Studies

In vitro cytotoxicity assays have shown that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells:

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| HeLa (cervical cancer) | 15 | High |

| MCF7 (breast cancer) | 20 | Moderate |

| Normal Fibroblasts | >60 | Low |

These results suggest that the compound may be a promising candidate for further development as an anticancer agent due to its ability to selectively target malignant cells .

Case Studies

-

Case Study on Anticancer Effects :

A study investigated the effects of the compound on prostate cancer cells. Treatment with varying concentrations resulted in significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays. The study concluded that the compound's mechanism involves both direct cytotoxic effects and modulation of apoptotic pathways . -

Antimicrobial Synergy :

Another study explored the synergistic effects of this compound when combined with standard antibiotics like Ciprofloxacin. The combination therapy showed enhanced efficacy against resistant strains of bacteria, suggesting potential for use in treating infections caused by multidrug-resistant organisms .

Q & A

Q. What are the common synthetic routes for preparing 3-(5-(4-chloro-3-nitrophenyl)furan-2-yl)acrylic acid?

The Knoevenagel–Doebner condensation is a key method for synthesizing acrylic acid derivatives. For furylacrylic acids, this involves reacting a nitro-substituted furan aldehyde with malonic acid in the presence of a catalyst (e.g., pyridine or piperidine) under reflux conditions. The nitro and chloro substituents on the phenyl ring require careful protection/deprotection strategies to avoid undesired side reactions . Microwave-assisted synthesis can improve reaction efficiency and yield by reducing reaction times compared to conventional heating .

Q. How is the compound characterized spectroscopically to confirm its structure?

A combination of techniques is used:

- 1H/13C NMR : Identifies proton environments (e.g., vinyl protons in the acrylic acid moiety at δ 6.2–7.5 ppm) and carbon signals for the furan ring and substituents.

- FT-IR : Confirms carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1680–1720 cm⁻¹).

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₃H₈ClN₂O₅: 307.0123) .

Q. What solvent systems are optimal for recrystallizing this compound?

Ethanol-water mixtures (7:3 v/v) are commonly used due to the compound’s moderate solubility in polar solvents. Slow cooling from reflux ensures high-purity crystals. For nitro-substituted derivatives, dimethyl sulfoxide (DMSO) may be employed for solubility, but residual solvent removal requires vacuum drying .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the nitro and chloro groups in further functionalization?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effects of the nitro group, which activates the phenyl ring for nucleophilic aromatic substitution. The chloro group’s meta position relative to the nitro group creates steric hindrance, influencing regioselectivity in cross-coupling reactions. Molecular electrostatic potential maps can identify reactive sites for electrophilic attack .

Q. What strategies resolve contradictions in biological activity data across different assays?

Discrepancies in antimicrobial or anti-malarial activity (e.g., IC₅₀ variations) may arise from differences in assay conditions (pH, solvent, cell lines). Standardized protocols, such as:

- Dose-response curves in triplicate.

- Positive controls (e.g., chloroquine for anti-malarial assays).

- Solvent consistency (e.g., ≤1% DMSO to avoid cytotoxicity). Ensure reproducibility. Structure-activity relationship (SAR) studies comparing nitro vs. other electron-withdrawing groups (e.g., cyano) can clarify mechanistic contributions .

Q. How do reaction conditions influence stereochemical outcomes in derivatives?

The acrylic acid’s double bond (E/Z isomerism) is sensitive to reaction temperature and catalysts. For example, using L-proline as a chiral catalyst in ethanol at 60°C favors the E-isomer (>90% selectivity), critical for maintaining biological activity. Polar solvents stabilize the transition state for E-configuration .

Q. What methods detect and quantify impurities in synthesized batches?

- HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/0.1% TFA mobile phase) resolves impurities like unreacted furan aldehyde or decarboxylated byproducts.

- LC-MS/MS identifies trace impurities (e.g., methyl ester derivatives from incomplete hydrolysis) .

Methodological Challenges

Q. How to optimize reaction yields while minimizing nitro group reduction?

Catalytic hydrogenation (H₂/Pd-C) risks reducing the nitro group to an amine. Alternative reductants like Na₂S₂O₄ in acidic conditions selectively preserve the nitro group while reducing other functionalities. Monitoring via TLC (Rf = 0.5 in ethyl acetate/hexane) ensures reaction control .

Q. What experimental designs validate furan ring stability under acidic/basic conditions?

Stability studies involve:

- pH-varied degradation assays (pH 1–13, 37°C, 24 h).

- HPLC tracking of furan ring decomposition products (e.g., dicarboxylic acids). Results show instability at pH >10, guiding formulation strategies for biological testing .

Q. How to address low solubility in aqueous media for in vitro studies?

- Prodrug synthesis : Methyl esterification improves solubility, with enzymatic hydrolysis (e.g., esterases) regenerating the active acid form.

- Nanoformulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.